NPBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

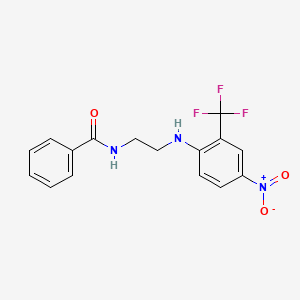

C16H14F3N3O3 |

|---|---|

Molecular Weight |

353.30 g/mol |

IUPAC Name |

N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23) |

InChI Key |

LUJDPMMSYZQCHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Propyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl-L-arginine (NPA), also known as NG-propyl-L-arginine, is a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Its primary mechanism of action is competitive inhibition of the L-arginine binding site on nNOS, thereby preventing the synthesis of nitric oxide (NO). Evidence also suggests a secondary mechanism involving time-dependent inactivation of the enzyme. This selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) makes NPA a valuable pharmacological tool for investigating the physiological and pathological roles of neuronal NO and a potential therapeutic agent for neurological disorders characterized by excessive NO production. This guide provides a comprehensive overview of the mechanism of action of NPA, including its inhibitory kinetics, effects on signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: Competitive Inhibition of nNOS

N-Propyl-L-arginine acts as a competitive inhibitor of neuronal nitric oxide synthase (nNOS), binding to the same active site as the endogenous substrate, L-arginine. This binding is reversible and prevents the enzymatic conversion of L-arginine to L-citrulline and nitric oxide.

Quantitative Inhibition Data

The inhibitory potency and selectivity of NPA have been characterized by its inhibition constant (Ki) and selectivity ratios against the other major NOS isoforms.

| Parameter | Value | Isoform | Reference |

| Ki | 57 nM | nNOS | [1][2][3] |

| Selectivity | 149-fold vs. eNOS | nNOS vs. eNOS | [1] |

| 3158-fold vs. iNOS | nNOS vs. iNOS | [3] |

Secondary Mechanism: Time-Dependent Inactivation of nNOS

In addition to competitive inhibition, N-Propyl-L-arginine has been shown to be a time-dependent inactivator of nNOS.[4] This inactivation is dependent on the presence of oxygen (O2) and the cofactor NADPH, and the enzyme is protected from inactivation by the presence of the substrate, L-arginine.[4] This suggests that the inactivation mechanism is linked to the catalytic cycle of the enzyme.

Impact on Signaling Pathways

By inhibiting nNOS, N-Propyl-L-arginine directly modulates the L-arginine-nitric oxide signaling pathway. The primary downstream effect of reduced NO production is the decreased activation of soluble guanylate cyclase (sGC).

The nNOS-NO-cGMP Signaling Cascade

Under normal physiological conditions, nNOS synthesizes NO, which then diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG) and other downstream effectors that mediate various physiological responses, including neurotransmission and synaptic plasticity.[5]

Inhibition of the Signaling Cascade by N-Propyl-L-arginine

N-Propyl-L-arginine disrupts this cascade at its origin. By blocking the production of NO by nNOS, it prevents the activation of sGC and the subsequent rise in intracellular cGMP levels. This leads to a reduction in the activity of downstream cGMP-dependent pathways.

Specificity for nNOS and Lack of Arginase Inhibition

A key feature of N-Propyl-L-arginine is its high selectivity for nNOS over the other NOS isoforms. This is crucial for its use as a specific pharmacological tool. Furthermore, while arginase also utilizes L-arginine as a substrate, there is no substantial evidence to suggest that NPA is a potent inhibitor of either arginase I or arginase II.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of N-Propyl-L-arginine.

nNOS Inhibition Assay (Citrulline Conversion Assay)

This assay measures the enzymatic activity of nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

-

Enzyme Source: Purified recombinant rat or human nNOS.

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 100 µM NADPH, 10 µM (6R)-tetrahydrobiopterin (BH4), 2 mM CaCl2, and 10 µg/mL calmodulin.

-

Substrate: L-[14C]arginine (specific activity ~50 mCi/mmol) at a final concentration of 10 µM.

-

Inhibitor: N-Propyl-L-arginine at varying concentrations.

-

Procedure:

-

Pre-incubate the enzyme with the reaction buffer and varying concentrations of NPA for 5 minutes at 37°C.

-

Initiate the reaction by adding L-[14C]arginine.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding 1 mL of stop buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).

-

Apply the reaction mixture to a Dowex AG50WX-8 (Na+ form) cation exchange column to separate L-[14C]citrulline (which does not bind) from unreacted L-[14C]arginine (which binds).

-

Quantify the eluted L-[14C]citrulline by liquid scintillation counting.

-

-

Data Analysis: Determine IC50 values by non-linear regression and calculate Ki values using the Cheng-Prusoff equation.

Time-Dependent Inactivation Assay

This assay assesses the irreversible inhibition of nNOS by NPA over time.

-

Procedure:

-

Pre-incubate nNOS with a fixed concentration of NPA in the reaction buffer for various time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly (e.g., 100-fold) into the assay mixture containing L-[14C]arginine to minimize further inactivation during the activity measurement.

-

Measure the remaining nNOS activity using the citrulline conversion assay as described above.

-

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot indicates first-order inactivation kinetics. The pseudo-first-order rate constant (kobs) can be determined from the slope. The inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined by plotting kobs against different inhibitor concentrations.

In Vivo Experimental Design

In vivo studies have utilized N-Propyl-L-arginine to investigate the role of nNOS in various physiological and pathological processes, particularly in the central nervous system. A common experimental setup involves the administration of NPA to animal models followed by behavioral or physiological assessments. For instance, in a mouse model of epilepsy, N-Propyl-L-arginine was administered intraperitoneally (i.p.) at a dose of 20 mg/kg.[7]

Conclusion

N-Propyl-L-arginine is a well-characterized, potent, and highly selective inhibitor of neuronal nitric oxide synthase. Its primary mechanism of competitive inhibition is supplemented by a time-dependent inactivation of the enzyme. This dual mechanism, combined with its high selectivity, makes NPA an invaluable tool for dissecting the intricate roles of nNOS in health and disease. The detailed understanding of its mechanism of action, as outlined in this guide, is essential for its effective application in research and for the potential development of novel therapeutics targeting neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitric Oxide Synthesis and cGMP Production Is Important for Neurite Growth and Synapse Remodeling after Axotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Nω-Propyl-L-arginine (L-NPA): A Technical Guide to its Function as a Neuronal Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-Propyl-L-arginine (L-NPA) is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule in the central nervous system, involved in a myriad of physiological and pathological processes, including synaptic plasticity, neurotransmission, and excitotoxicity. The selective inhibition of nNOS by L-NPA provides a powerful pharmacological tool to investigate the specific roles of neuronal NO and presents a therapeutic avenue for neurological disorders characterized by aberrant nNOS activity. This technical guide provides an in-depth overview of the function of L-NPA in neurons, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of nNOS

Nω-Propyl-L-arginine's primary function in neurons is the competitive inhibition of neuronal nitric oxide synthase (nNOS).[1][2] As an analogue of L-arginine, the natural substrate for NOS, L-NPA binds to the active site of the nNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.[3] The selectivity of L-NPA for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a key feature that makes it a valuable research tool.[4][5]

The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme.[6] Its activation is typically initiated by an influx of calcium into the neuron, often through the activation of N-methyl-D-aspartate (NMDA) receptors.[7] The binding of calcium to calmodulin induces a conformational change that allows calmodulin to bind to and activate nNOS.[6] Activated nNOS then catalyzes the production of NO.

Downstream, the primary target of NO is soluble guanylyl cyclase (sGC).[1] The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[1] PKG can then phosphorylate a variety of downstream targets, leading to diverse physiological effects. L-NPA acts by blocking the initial production of NO, thereby inhibiting this entire signaling cascade.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of L-NPA as an nNOS inhibitor is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. L-NPA exhibits high potency for nNOS with significantly lower affinity for eNOS and iNOS, demonstrating its selectivity.

| Inhibitor | Target Enzyme | Ki (nM) | Selectivity vs. nNOS | Reference |

| Nω-Propyl-L-arginine (L-NPA) | Neuronal NOS (nNOS) | 57 | - | [1][8] |

| Endothelial NOS (eNOS) | 8,500 | 149-fold | [9] | |

| Inducible NOS (iNOS) | 180,000 | 3158-fold | [4][5] |

Experimental Protocols

In Vitro nNOS Inhibition Assay (Citrulline Assay)

This protocol is adapted from the methods used in the initial characterization of nNOS inhibitors and measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant nNOS enzyme

-

L-[³H]arginine

-

NADPH

-

Calmodulin

-

CaCl₂

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)

-

Nω-Propyl-L-arginine (L-NPA) stock solution

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH (1 mM), calmodulin (10 µg/mL), CaCl₂ (2 mM), and BH₄ (10 µM).

-

Add varying concentrations of L-NPA to the reaction mixture.

-

Initiate the reaction by adding purified nNOS enzyme and L-[³H]arginine (e.g., 10 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by adding stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each L-NPA concentration and determine the IC₅₀ and Ki values.

In Vivo Inhibition of Seizure Activity in a Kainic Acid Mouse Model

This protocol describes the use of L-NPA to investigate the role of nNOS in a chemically-induced seizure model in mice.[10]

Materials:

-

Male C57BL/6J mice

-

Kainic acid (KA) solution (e.g., 20 mg/kg)

-

Nω-Propyl-L-arginine (L-NPA) solution (e.g., 20 mg/kg) or vehicle (e.g., saline)

-

Diazepam (e.g., 10 mg/kg)

-

EEG recording equipment (implantable telemetry device or scalp electrodes)

-

Behavioral observation and scoring system (e.g., modified Racine scale)

Procedure:

-

Surgically implant EEG electrodes for continuous monitoring of brain electrical activity. Allow for a recovery period.

-

Administer L-NPA (20 mg/kg, i.p.) or vehicle to the mice 30 minutes prior to seizure induction.

-

Induce status epilepticus by administering kainic acid (20 mg/kg, i.p.).

-

Monitor and record behavioral seizure severity using a modified Racine scale for a defined period (e.g., 2 hours).

-

Simultaneously record electrographic seizure activity via EEG.

-

After the observation period, terminate the seizures with diazepam (10 mg/kg, i.p.).

-

Analyze the behavioral scores and EEG data to determine the effect of L-NPA on seizure severity, duration, and electrographic power.

-

At defined time points post-seizure induction (e.g., 2 hours, 72 hours), brain tissue can be collected for immunohistochemical analysis of neuronal activity markers (e.g., c-Fos) and gliosis.

Mandatory Visualizations

Experimental Workflow for Screening nNOS Inhibitors

The following diagram illustrates a typical workflow for screening and characterizing potential nNOS inhibitors like L-NPA.

Logical Relationship in a Seizure Model Experiment

This diagram outlines the logical flow of an experiment investigating the effect of L-NPA on kainic acid-induced seizures.

Conclusion

Nω-Propyl-L-arginine is an indispensable tool for neuroscience research, enabling the specific interrogation of nNOS function in the brain. Its high potency and selectivity allow for the delineation of the roles of neuronal nitric oxide in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of L-NPA in laboratory settings and to support the ongoing development of novel therapeutics targeting the nNOS pathway for the treatment of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]

- 3. An assay method for nitric oxide synthase in crude samples by determining product NADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological mechanism in a range of neurodegenerative disorders, including stroke, Parkinson's disease, and Alzheimer's disease.[1][2] This has established nNOS as a critical therapeutic target. The central challenge for drug development has been to achieve high selectivity for nNOS over the other two isoforms: endothelial NOS (eNOS), which is vital for cardiovascular health, and inducible NOS (iNOS), which plays a role in the immune response.[3][4] Inhibiting the wrong isoform could lead to significant side effects, such as hypertension from eNOS inhibition.[5] This guide provides an in-depth overview of the discovery of nNOS inhibitors, detailing the signaling pathways, inhibitor classes, experimental validation protocols, and the logic of structure-guided drug design.

The Neuronal Nitric Oxide Signaling Pathway

Nitric oxide is a critical signaling molecule in the central nervous system, involved in processes like synaptic plasticity and neurodevelopment.[2][6] Its production is tightly regulated. In neurons, nNOS is often physically associated with the N-methyl-D-aspartate receptor (NMDAR) through scaffolding proteins like Post-Synaptic Density 95 (PSD-95).[2][7]

Canonical and Non-Canonical Signaling: The signaling cascade is typically initiated by the activation of NMDARs, leading to an influx of calcium ions (Ca²⁺).[2] This Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates nNOS.[7] The activated enzyme then catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.[8][]

NO can then act through two main pathways:

-

Canonical Pathway : NO diffuses to nearby cells and activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts on downstream effectors like protein kinase G (PKG) and ion channels.[2][7]

-

Non-Canonical Pathway : NO can directly modify proteins through post-translational modifications, most notably S-nitrosylation of cysteine residues. Dysregulation of this process is implicated in neurotoxicity and cell death.[2][6]

Under pathological conditions, such as ischemic stroke, excessive NMDAR activation leads to a massive influx of Ca²⁺, prolonged nNOS stimulation, and the overproduction of NO.[2] This excess NO can react with superoxide to form the highly damaging oxidant peroxynitrite, contributing to neuronal injury.[10]

Figure 1: Neuronal nitric oxide signaling pathway and point of inhibition.

Key Classes of nNOS Inhibitors

The development of nNOS inhibitors has progressed from non-selective arginine analogues to highly potent and selective small molecules, largely through structure-based design.[1][11]

Arginine-Based Analogues

The first generation of NOS inhibitors were modifications of the enzyme's natural substrate, L-arginine.[5] Compounds like NG-nitro-L-arginine (L-NA) and its methyl ester (L-NAME) are potent inhibitors but show poor selectivity across the three NOS isoforms.[5][12] While useful as research tools, their lack of selectivity leads to undesirable cardiovascular effects in vivo.[5]

Dipeptide and Peptidomimetic Inhibitors

A significant breakthrough in achieving selectivity came from creating dipeptides containing nitroarginine.[13] By attaching another amino acid, such as phenylalanine, to the arginine core, researchers developed compounds that could extend outside the highly conserved active site to interact with isoform-specific residues.[4][11] This approach led to the first class of dual-selective inhibitors (selective for nNOS over both eNOS and iNOS).[11]

Aminopyridine-Based Inhibitors

Structure-guided design led to the discovery of non-amino acid inhibitors, such as those based on a 2-aminopyridine scaffold.[14][15] These compounds mimic the guanidinium group of arginine, anchoring the inhibitor in the active site by forming hydrogen bonds with a conserved glutamate residue (Glu592 in nNOS).[14] Further modifications to the rest of the molecule, guided by crystal structures of inhibitor-enzyme complexes, allowed for optimization of potency and selectivity.[3][14]

2-Aminoquinoline-Based Inhibitors

While potent, some aminopyridine inhibitors suffered from poor bioavailability. To address this, the 2-aminoquinoline scaffold was developed as an alternative.[16] This class of compounds maintains the necessary interactions within the active site while offering improved drug-like properties.[16][17]

Other Heterocyclic Scaffolds

Numerous other chemical series have been explored, including N-phenylamidines, indazoles, and thiophenes.[2][10][18] N-(3-(aminomethyl)phenyl)acetamidine, for instance, was identified as a potent and selective nNOS inhibitor with excellent brain penetration and in vivo activity.[18]

Quantitative Comparison of nNOS Inhibitors

The following tables summarize the inhibitory potency (Ki or IC50) and selectivity of representative compounds from various chemical classes. Selectivity is expressed as the ratio of Ki values (e.g., Ki(eNOS) / Ki(nNOS)).

Table 1: Arginine-Based and Dipeptide Inhibitors

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference(s) |

|---|---|---|---|---|---|---|

| NG-Nitro-L-arginine (L-NA) | ~15 | - | - | - | ~300 (nNOS/iNOS) | [5][13] |

| L-NAME | 15 (bovine) | 39 (human) | 4400 (murine) | ~2.6 | ~293 | [19] |

| Phe-ArgNO2-NHBn (Compound 1) | 7 | 18700 | 5640 | 2667 | 806 | [3] |

| Dipeptide Ester (Compound 12) | - | - | - | 2.5 | 1800 |[13] |

Note: Ki values can vary based on species and assay conditions.

Table 2: Aminopyridine and Aminoquinoline Inhibitors

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference(s) |

|---|---|---|---|---|---|---|

| Compound 7 (Aminopyridine) | 56 | 26400 | 13400 | 472 | 239 | [14][20] |

| Compound 11 (Aminopyridine) | 60 | 17880 | 8400 | 298 | 140 | [3] |

| Compound 14j (Aminopyridine) | 16 (rat) | 13248 | 1888 | 828 | 118 | [15] |

| Compound 7 (Aminoquinoline) | 15 | 2000 | 1500 | 133 | 100 | [17] |

| Compound 20 (Aminoquinoline) | 58 | 12528 | - | 216 | - |[16] |

Table 3: Other Heterocyclic Inhibitors

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference(s) |

|---|---|---|---|---|---|---|

| N-phenylamidine (Cmpd 14) | 0.021 | 1.1 | 0.48 | 52 | 23 | [18] |

| N-phenylamidine (Cmpd 74) | 0.011 | 1.1 | 0.48 | 100 | 44 | [18] |

| N-phenylamidine (Cmpd 77) | 0.006 | 0.35 | 0.16 | 58 | 27 |[18] |

Experimental Protocols for Inhibitor Characterization

Validating the potency and selectivity of a potential nNOS inhibitor requires a series of robust biochemical and cell-based assays.[21]

In Vitro NOS Activity Assay (Hemoglobin Capture Method)

This assay measures the production of NO by monitoring its reaction with oxyhemoglobin to form methemoglobin, which can be detected spectrophotometrically.[3][20] It is a direct and continuous assay of enzyme activity.

Materials:

-

Purified recombinant NOS enzymes (nNOS, eNOS, iNOS) from rat, bovine, or human sources.[20]

-

Assay Buffer: 100 mM HEPES, pH 7.4.[20]

-

Cofactors and Substrates: L-arginine (e.g., 10 µM), NADPH (100 µM), (6R)-5,6,7,8-tetrahydrobiopterin (H₄B, 10 µM), oxyhemoglobin (3 µM).[20]

-

For nNOS and eNOS: Calcium Chloride (CaCl₂, 0.83 mM) and Calmodulin (320 units/mL).[20]

-

Test inhibitor at various concentrations.

-

96-well microplate and a microplate reader capable of measuring absorbance at 401 nm.[20]

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing Assay Buffer, L-arginine, NADPH, H₄B, oxyhemoglobin, and Ca²⁺/Calmodulin (for nNOS/eNOS).

-

Add varying concentrations of the test inhibitor to the wells. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding a pre-determined amount of the purified NOS enzyme to each well.

-

Immediately monitor the increase in absorbance at 401 nm at 37°C for 60 seconds to determine the initial rate of reaction.[20]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (L-arginine) concentration and Km is the Michaelis constant for that enzyme.[3][20]

-

Repeat the assay for all three NOS isoforms to determine the selectivity profile.

Figure 2: General experimental workflow for in vitro NOS inhibitor screening.

Cell-Based Functional Assay (cGMP Accumulation)

This assay provides a measure of NOS activity within a cellular context by quantifying the production of cGMP, a downstream effector of NO.[21][22]

Materials:

-

Appropriate cell line (e.g., HEK293 cells transiently transfected to express a specific NOS isoform, or primary neuronal cultures).[23]

-

Cell culture medium and reagents.

-

Agonist to stimulate nNOS activity (e.g., NMDA for neuronal cells).[22]

-

Phosphodiesterase (PDE) inhibitor (to prevent cGMP breakdown).[22]

-

Test inhibitor at various concentrations.

-

Cell lysis buffer.

-

cGMP immunoassay kit (e.g., ELISA or RIA).

Procedure:

-

Plate cells in a multi-well format and grow to desired confluency.

-

Pre-incubate the cells with the PDE inhibitor and varying concentrations of the test inhibitor for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., NMDA) to activate nNOS.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.[21]

-

Stop the reaction and lyse the cells to release intracellular cGMP.

-

Quantify the amount of cGMP in the cell lysates using a commercial immunoassay kit.

-

Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration and determine the IC₅₀ value.[21]

Logic of Structure-Guided Inhibitor Design

The significant advances in developing selective nNOS inhibitors have been driven by an iterative, structure-guided approach.[14][16] This cycle leverages atomic-level information to rationally design more effective molecules.

The process is as follows:

-

Lead Identification : A starting compound ("lead") with some inhibitory activity is identified, often through screening or by modifying the natural substrate.

-

Structural Determination : The lead compound is co-crystallized with the target enzyme (nNOS), and its three-dimensional structure is determined using X-ray crystallography. This reveals the precise binding mode of the inhibitor in the active site.[14]

-

Structure-Activity Relationship (SAR) Analysis : The crystal structure highlights key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding and identifies nearby pockets that could be exploited to improve potency or selectivity. For nNOS, a key discovery was an amino acid difference in the "second sphere" outside the main active site that differs from eNOS, providing a target for achieving selectivity.[11]

-

Rational Design & Synthesis : Based on the structural insights, new analogues are designed to optimize interactions with the target. For example, a functional group might be added to form a new hydrogen bond or fill a hydrophobic pocket. These new compounds are then chemically synthesized.

-

Biological Testing : The newly synthesized compounds are tested in the biochemical and cellular assays described above to determine their potency (Ki) and selectivity.

-

Iteration : The results from biological testing feed back into the design cycle. The most promising new compound may become the lead for the next round of optimization, continuing the process until a candidate with the desired properties (high potency, high selectivity, good bioavailability) is identified.

Figure 3: Iterative cycle of structure-guided inhibitor design.

Conclusion and Future Directions

The journey to discover selective nNOS inhibitors has evolved from non-selective substrate analogues to highly potent and specific molecules developed through rational, structure-guided design. Researchers have successfully identified key structural differences between the NOS isoforms that can be exploited to achieve remarkable selectivity, sometimes exceeding 1000-fold for nNOS over eNOS.[14][15]

Despite these successes in vitro, translating these findings into clinically effective therapeutics remains a challenge.[3][24] Key hurdles include achieving adequate oral bioavailability and permeability across the blood-brain barrier.[2][16] Current research continues to focus on optimizing the pharmacokinetic properties of these potent inhibitors. While several candidates have been evaluated, and some have entered late-stage development for conditions like traumatic brain injury and stroke, the path to a widely available nNOS-targeted therapy is ongoing.[24] The continued application of advanced medicinal chemistry and structural biology holds the promise of delivering novel treatments for devastating neurodegenerative diseases.

References

- 1. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Synthases and Their Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]

- 10. Discovery and development of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Role of nNOS in Neurodegenerative Diseases

For Immediate Release

This whitepaper provides a comprehensive technical overview of the role of neuronal nitric oxide synthase (nNOS) in the pathophysiology of major neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of nNOS-mediated signaling pathways, a summary of quantitative data, and detailed experimental protocols.

Executive Summary

Neuronal nitric oxide synthase (nNOS) is a critical enzyme in the central nervous system, responsible for the production of nitric oxide (NO), a versatile signaling molecule. While NO is essential for normal physiological functions such as neurotransmission and synaptic plasticity, its overproduction by nNOS is a key contributor to neuronal damage in a range of neurodegenerative disorders.[1][2][3][4][5] This guide elucidates the dual role of nNOS, exploring the molecular mechanisms that underpin its neurotoxic effects, including excitotoxicity, oxidative and nitrosative stress, and apoptosis. We present a synthesis of current research, highlighting quantitative changes in nNOS expression and activity across different diseases, and provide detailed methodologies for key experimental assays to facilitate further investigation in this critical area of neuroscience.

The Role of nNOS in Neurodegenerative Diseases

The involvement of nNOS in neurodegeneration is multifaceted, with its effects largely dependent on the cellular context and the specific disease pathology. Overactivation of nNOS, often triggered by excessive glutamate receptor stimulation, leads to a cascade of detrimental events that contribute to neuronal cell death.[1][6]

Alzheimer's Disease

In Alzheimer's disease (AD), nNOS plays a significant role in the neurotoxic cascade initiated by amyloid-β (Aβ) plaques.[7] The accumulation of Aβ is associated with increased glutamate excitotoxicity, leading to excessive calcium influx through NMDA receptors and subsequent activation of nNOS.[8] This results in elevated levels of NO and peroxynitrite, a highly reactive nitrogen species, which in turn causes nitrosative stress and damage to cellular components.[7] Studies have shown that nNOS-expressing GABAergic neurons are particularly vulnerable to Aβ-induced degeneration.[7][9] Furthermore, increased nNOS expression has been observed in the hippocampus of AD patients and is associated with cognitive decline and the severity of AD pathology.[10]

Parkinson's Disease

In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. Evidence suggests that nNOS is implicated in this neurodegenerative process.[11] Increased concentrations of nNOS have been found in the midbrain of PD patients and in animal models of the disease.[12] The overproduction of NO by nNOS contributes to oxidative and nitrosative stress, which can damage dopaminergic neurons and exacerbate neuroinflammation.[12] Inhibition of nNOS has been shown to protect against dopamine depletion and neuronal loss in animal models of PD, suggesting that nNOS is a potential therapeutic target.[1][13]

Huntington's Disease

The role of nNOS in Huntington's disease (HD) is complex and appears to be biphasic.[14] HD is a genetic disorder characterized by the progressive loss of medium spiny neurons in the striatum.[15] Some studies suggest that a reduction in nNOS activity and expression may contribute to the symptoms of HD.[16] However, excess NO produced by nNOS is also thought to contribute to glutamate-induced excitotoxicity and cell death in HD.[1] The precise role of nNOS in HD pathogenesis is still under investigation, but it is clear that dysregulation of NO signaling is a feature of the disease.[14][16]

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[17][18] The role of nNOS in ALS is complex, with evidence suggesting both neurotoxic and potentially neuroprotective functions. In sporadic ALS, an increased number of nNOS-positive anterior horn neurons is observed, with more intense immunoreactivity on the surface of degenerating neurons.[19] In contrast, in a mouse model of familial ALS (mutant SOD1 G93A), a decrease in nNOS expression is seen in motor neurons, while inducible NOS (iNOS) expression is upregulated in glial cells.[17] This suggests that different isoforms of NOS may contribute differently to the pathology of ALS. The overproduction of NO, particularly from iNOS, can lead to the formation of peroxynitrite, a potent oxidant that damages motor neurons.[20]

Quantitative Data on nNOS in Neurodegenerative Diseases

The following tables summarize key quantitative findings regarding nNOS expression and activity in various neurodegenerative diseases.

| Disease | Finding | Model/Subject | Quantitative Change | Reference |

| Amyotrophic Lateral Sclerosis | nNOS-positive anterior horn neurons | Human sporadic ALS patients vs. controls | Mean number per section: 16.2 ± 10.9 in ALS vs. 7.0 ± 9.2 in controls (P < 0.0001) | [19] |

| Percentage of nNOS-positive large anterior horn neurons | Human sporadic ALS patients vs. controls | 41.4% in ALS vs. 7.6% in controls | [19] | |

| nNOS mRNA expression in lumbar spinal cord | G93A ALS mice vs. wild-type mice | Lower in G93A mice | [17] | |

| Alzheimer's Disease | nNOS expression in Cornu Ammonis (CA) | Human AD patients vs. controls | Overexpressed in AD (β = 23.62, p = 0.01) | [10] |

| nNOS expression in Dentate Gyrus (DG) | Human AD patients vs. controls | Overexpressed in AD (β = 16.76, p = 0.01) | [10] |

Key Signaling Pathways Involving nNOS

The neurotoxic effects of nNOS are primarily mediated through its interaction with the NMDA receptor and subsequent downstream signaling cascades.

nNOS-Mediated Excitotoxicity

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[21][22] This sustained increase in intracellular Ca²⁺ activates nNOS, which is physically coupled to the NMDA receptor via the postsynaptic density protein 95 (PSD-95).[21][22] The resulting overproduction of nitric oxide (NO) contributes to neuronal damage through the formation of peroxynitrite (ONOO⁻), a highly reactive and damaging molecule.[22]

nNOS in Neuronal Apoptosis

Beyond excitotoxicity, NO produced by nNOS can also trigger programmed cell death, or apoptosis. High concentrations of NO can lead to the S-nitrosylation of various proteins, altering their function and initiating apoptotic cascades.[3] For instance, S-nitrosylation can inactivate anti-apoptotic proteins and activate pro-apoptotic factors. Furthermore, NO-induced oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of nNOS in neurodegenerative diseases.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This assay measures the activity of NOS by quantifying the amount of nitric oxide produced. The protocol is adapted from commercially available kits.[23][24][25]

Materials:

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NOS Cofactors (NADPH, FAD, FMN, BH4, Calmodulin)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

Nitrite Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold NOS Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in NOS Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the sample, NOS substrate, and NOS cofactors. For a positive control, use a known amount of purified NOS enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

-

Nitrate to Nitrite Conversion: Add Nitrate Reductase to each well to convert any nitrate produced back to nitrite. Incubate at room temperature.

-

Colorimetric Reaction: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. Incubate for 10-15 minutes at room temperature to allow for color development.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. NOS activity is then calculated based on the amount of nitrite produced per unit of protein per unit of time.

Immunohistochemistry for nNOS

This protocol allows for the visualization and localization of nNOS protein in brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain tissue sections

-

Primary antibody against nNOS

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

-

Microscope slides

-

Coplin jars

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

-

Antigen Retrieval: For paraffin sections, perform antigen retrieval to unmask the epitope (e.g., heat-induced epitope retrieval in citrate buffer).

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-nNOS antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

-

ABC Reagent Incubation: Incubate with the ABC reagent to form a complex with the biotinylated secondary antibody.

-

Visualization: Add the DAB substrate. The peroxidase enzyme in the ABC complex will convert DAB into a brown precipitate at the site of nNOS localization.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a series of alcohol and xylene washes and mount with a coverslip.

-

Microscopy: Examine the sections under a light microscope to assess the distribution and intensity of nNOS staining.

Conclusion and Future Directions

The evidence strongly implicates nNOS as a key player in the pathogenesis of several neurodegenerative diseases. Its role in mediating excitotoxicity, oxidative stress, and apoptosis makes it a compelling target for therapeutic intervention.[2][26][27] The development of selective nNOS inhibitors that can cross the blood-brain barrier holds significant promise for slowing or halting the progression of these devastating disorders.[26][27] Future research should focus on further elucidating the complex regulation of nNOS in different neuronal populations and disease states, as well as on the development and clinical testing of novel nNOS-targeted therapies. A deeper understanding of the intricate signaling networks governed by nNOS will be crucial for designing effective treatments that can mitigate its neurotoxic effects while preserving its essential physiological functions.

References

- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, ...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathology of nNOS expressing GABAergic neurons in mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide: Exploring the Contextual Link with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathology of nNOS-Expressing GABAergic Neurons in Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Nitric Oxide in Parkinson’s Disease: The Potential Role of Dietary Nitrate in Enhancing Cognitive and Motor Health via the Nitrate–Nitrite–Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Differential regulation of neuronal and inducible nitric oxide synthase (NOS) in the spinal cord of mutant SOD1 (G93A) ALS mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inducible nitric oxide synthase is present in motor neuron mitochondria and Schwann cells and contributes to disease mechanisms in ALS mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuronal nitric oxide synthase immunoreactivity in the spinal cord in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. abcam.com [abcam.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biochemical Properties of N-Propyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl-L-arginine (NPA), a synthetic derivative of the amino acid L-arginine, is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS). Its ability to discriminate between the neuronal, endothelial (eNOS), and inducible (iNOS) isoforms of nitric oxide synthase has established it as a critical tool in neuroscience research. This document provides a comprehensive overview of the biochemical properties of N-Propyl-L-arginine, including its mechanism of action, inhibitory constants, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and the study of nitric oxide signaling in the central and peripheral nervous systems.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While sharing a common substrate, L-arginine, these isoforms exhibit distinct localization, regulation, and physiological roles. The overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases and neuropathic pain. Consequently, the development of selective nNOS inhibitors is a significant focus of therapeutic research.

N-Propyl-L-arginine has emerged as a valuable pharmacological tool due to its potent and selective inhibition of nNOS. This guide details the core biochemical characteristics of this compound, providing a foundation for its application in experimental settings.

Physicochemical Properties

| Property | Value |

| Chemical Name | N⁵-[Imino(propylamino)methyl]-L-ornithine |

| Synonyms | L-NPA, N(ω)-Propyl-L-arginine |

| Molecular Formula | C₉H₂₀N₄O₂ |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 137361-05-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Mechanism of Action

N-Propyl-L-arginine functions as a competitive inhibitor of neuronal nitric oxide synthase.[1] It competes with the endogenous substrate, L-arginine, for binding to the active site of the nNOS enzyme. By occupying the active site, N-Propyl-L-arginine prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of N-Propyl-L-arginine against the three NOS isoforms is summarized in the table below. The data highlights its high potency and selectivity for nNOS.

| NOS Isoform | Inhibition Constant (Ki) | Selectivity vs. nNOS | Reference |

| Neuronal NOS (nNOS) | 57 nM | - | [1][2][3] |

| Endothelial NOS (eNOS) | 8.5 µM | 149-fold | [4] |

| Inducible NOS (iNOS) | 180 µM | 3158-fold | [4] |

Signaling Pathways

N-Propyl-L-arginine primarily modulates the L-arginine-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway through its selective inhibition of nNOS.

The L-arginine-NO-cGMP Signaling Pathway

The canonical pathway involves the synthesis of NO from L-arginine by nNOS. NO then acts as a diffusible second messenger, activating soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates downstream effectors such as protein kinase G (PKG), leading to various physiological responses.

References

The Selectivity of L-NPA for Neuronal Nitric Oxide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a crucial signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While NO plays vital roles in neurotransmission, vasodilation, and immune responses, its overproduction by nNOS is implicated in various neurological disorders. This has spurred the development of selective nNOS inhibitors as potential therapeutic agents. Nω-propyl-L-arginine (L-NPA) has emerged as a potent and selective inhibitor of nNOS. Understanding the molecular basis of this selectivity is paramount for the design of next-generation therapeutics with improved specificity and reduced off-target effects. This guide provides a comprehensive overview of the selectivity of L-NPA for nNOS, detailing the quantitative inhibitory data, experimental protocols for its determination, and the underlying signaling pathways and structural basis of its action.

Data Presentation: Quantitative Analysis of L-NPA Selectivity

The selectivity of L-NPA for nNOS over the other isoforms is quantified by comparing its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. A lower value indicates a higher potency of inhibition. The data compiled from various studies are presented below. It is important to note that absolute values can vary depending on the species from which the enzyme was sourced and the specific assay conditions used.[1]

| Inhibitor | Target Isoform | K_i_ Value | IC_50_ Value | Species | Reference(s) |

| L-NPA | nNOS | 0.057 µM (57 nM) | ~1 µM | Bovine, Rat | [2][3][4] |

| eNOS | 8.5 µM | - | Bovine | [1] | |

| iNOS | 180 µM | - | Murine | [1] |

Selectivity Ratios for L-NPA:

| Comparison | Selectivity Ratio (based on K_i_ values) |

| eNOS / nNOS | ~149-fold |

| iNOS / nNOS | ~3158-fold |

These tables clearly demonstrate the remarkable selectivity of L-NPA for the neuronal isoform of nitric oxide synthase.

Experimental Protocols

The determination of NOS inhibition and selectivity involves several key experimental techniques. The following are detailed methodologies for the most common assays cited in the literature.

In Vitro NOS Activity Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.

Materials:

-

Purified recombinant human nNOS, eNOS, and iNOS enzymes

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-arginine (substrate)

-

NADPH

-

Flavin adenine dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Calmodulin and CaCl₂ (for nNOS and eNOS)

-

L-NPA (test inhibitor)

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl₂.

-

Add varying concentrations of L-NPA to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.

-

Calculate the percent inhibition for each L-NPA concentration and determine the IC50 value for each NOS isoform.[1]

L-Citrulline Assay

This radiochemical assay measures the conversion of L-[³H]arginine to L-[³H]citrulline, which is produced in equimolar amounts with NO.

Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing DTT and EDTA)

-

L-[³H]arginine

-

NADPH

-

Calmodulin and CaCl₂ (for nNOS and eNOS)

-

BH4

-

L-NPA (test inhibitor)

-

Dowex AG 50W-X8 resin (sodium form)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, Calmodulin, CaCl₂, and BH4.

-

Add varying concentrations of L-NPA.

-

Add the purified NOS enzyme.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline with water.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the amount of L-[³H]citrulline formed and determine the percent inhibition and IC50 values.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct method for detecting and quantifying the paramagnetic NO radical.

Materials:

-

Purified NOS enzymes

-

Reaction buffer and cofactors as described above

-

L-NPA

-

NO spin trap (e.g., N-methyl-D-glucamine dithiocarbamate (MGD) and Fe²⁺)

-

EPR spectrometer

Procedure:

-

Prepare the reaction mixture containing buffer, cofactors, and the NO spin trap.

-

Add the NOS enzyme and varying concentrations of L-NPA.

-

Initiate the reaction by adding L-arginine.

-

Transfer the sample to a quartz EPR flat cell.

-

Record the EPR spectrum at a specific frequency and magnetic field.

-

Quantify the NO-spin trap adduct signal to determine the rate of NO production.

-

Calculate the inhibitory effect of L-NPA on each NOS isoform.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in nNOS signaling and the experimental procedures to assess its inhibition is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these concepts.

Caption: nNOS signaling pathway and the point of inhibition by L-NPA.

Caption: Experimental workflow for determining NOS inhibitor selectivity.

Structural Basis of L-NPA Selectivity

The high selectivity of L-NPA for nNOS is rooted in the subtle yet significant differences in the active site architecture among the NOS isoforms. While the overall structures of the catalytic domains are highly conserved, key amino acid substitutions in the substrate-binding pocket create a unique chemical environment that favors the binding of L-NPA to nNOS.

Specifically, the active site of nNOS is slightly larger and more hydrophobic compared to that of eNOS and iNOS. This is primarily due to differences in a few key residues. For instance, a notable difference lies in a residue near the heme propionate group, which is an aspartate in nNOS but an asparagine in eNOS. This single amino acid substitution alters the charge distribution and steric landscape of the active site, allowing for more favorable interactions with the propyl group of L-NPA in nNOS.

The propyl chain of L-NPA can extend into a hydrophobic pocket within the nNOS active site that is less accommodating in eNOS and iNOS. This enhanced hydrophobic interaction, coupled with the electrostatic interactions of the arginine-like head of the molecule, results in a significantly tighter binding affinity of L-NPA for nNOS. Computational modeling and X-ray crystallography studies of NOS-inhibitor complexes have been instrumental in elucidating these structural determinants of selectivity.

Caption: Logical relationship of L-NPA binding to NOS active sites.

Conclusion

L-NPA stands out as a highly selective inhibitor of nNOS, a property that is critical for its potential therapeutic applications in neurological disorders. This selectivity is quantitatively supported by its significantly lower Ki and IC50 values for nNOS compared to eNOS and iNOS. The experimental protocols outlined in this guide, including the Griess and L-citrulline assays, provide robust methods for verifying the potency and selectivity of nNOS inhibitors. The structural basis for L-NPA's selectivity lies in the unique topology of the nNOS active site, which accommodates the inhibitor's propyl group more favorably than the active sites of the other isoforms. A thorough understanding of these principles is essential for researchers and drug development professionals working to design and validate the next generation of highly selective nNOS inhibitors for the treatment of a range of debilitating diseases.

References

Foundational Research on Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of nitric oxide (NO) signaling pathways. It is designed to serve as a foundational resource, detailing the enzymatic synthesis of NO, its downstream effector pathways, and the critical post-translational modification of S-nitrosylation. The guide includes detailed experimental protocols for key assays, quantitative data presented in structured tables for comparative analysis, and visualizations of signaling pathways and experimental workflows to facilitate understanding.

Introduction to Nitric Oxide Signaling

Nitric oxide (NO) is a unique, gaseous signaling molecule involved in a vast array of physiological and pathophysiological processes.[1][2][3] Unlike classical signaling molecules that interact with cell surface receptors, the small, uncharged nature of NO allows it to readily diffuse across cellular membranes, acting on intracellular targets in a localized manner.[3] Its biological functions are diverse, ranging from the regulation of vascular tone and neurotransmission to its role in the immune response.[1][2] The signaling cascades initiated by NO are primarily mediated through two key mechanisms: the activation of soluble guanylate cyclase (sGC) and the post-translational modification of proteins via S-nitrosylation.

Synthesis of Nitric Oxide by Nitric Oxide Synthases (NOS)

The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[4][5] These enzymes convert the amino acid L-arginine to L-citrulline, with the concomitant production of NO.[4][5] This reaction is a five-electron oxidation of one of the guanidino nitrogens of L-arginine. There are three main isoforms of NOS, each with distinct regulatory mechanisms and tissue distribution:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is a Ca²⁺/calmodulin-dependent enzyme involved in neurotransmission and synaptic plasticity.

-

Inducible NOS (iNOS or NOS2): Typically expressed in immune cells like macrophages in response to inflammatory stimuli. iNOS is largely Ca²⁺-independent and produces high, sustained levels of NO as part of the immune response.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, eNOS is also Ca²⁺/calmodulin-dependent and plays a crucial role in regulating vascular tone and blood pressure.[4]

The activity of NOS enzymes is tightly regulated by various cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

Diagram of Nitric Oxide Synthesis

Caption: Enzymatic synthesis of nitric oxide by NOS.

The Canonical sGC-cGMP-PKG Signaling Pathway

The most well-characterized downstream signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC).

Activation of Soluble Guanylate Cyclase (sGC)

sGC is a heterodimeric heme-containing enzyme that functions as the primary intracellular receptor for NO. Upon binding of NO to the ferrous heme iron of sGC, the enzyme undergoes a conformational change that dramatically increases its catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This activation can result in up to a 400-fold increase in cGMP production. The affinity of sGC for NO is in the nanomolar range, highlighting its sensitivity to this signaling molecule.[6]

cGMP and Protein Kinase G (PKG)

The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling.

Diagram of the sGC-cGMP-PKG Signaling Pathway

Caption: The canonical NO-sGC-cGMP-PKG signaling cascade.

S-Nitrosylation: A Key Post-Translational Modification

In addition to the cGMP-dependent pathway, NO can directly modify proteins through a process called S-nitrosylation. This involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). S-nitrosylation is a reversible post-translational modification that can alter protein function, stability, and localization, thereby regulating a wide range of cellular processes.

Diagram of Protein S-Nitrosylation

Caption: The reversible process of protein S-nitrosylation.

Quantitative Data in Nitric Oxide Signaling

The following tables summarize key quantitative parameters in NO signaling to facilitate comparison and experimental design.

Table 1: Kinetic Parameters of Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Substrate | K_m (μM) | V_max (nmol/min/mg protein) |

| nNOS (rat) | L-Arginine | ~2-5 | ~200-400 |

| Oxygen | ~350[7] | - | |

| iNOS (mouse) | L-Arginine | ~3-16 | ~1000-2000 |

| Oxygen | ~130[7] | - | |

| eNOS (bovine) | L-Arginine | ~2-29 | ~20-50 |

| Oxygen | ~4[7] | - |

Note: K_m and V_max values can vary depending on the experimental conditions, purity of the enzyme, and source organism.

Table 2: Physiological Concentrations of Nitric Oxide and its Metabolites

| Molecule | Biological Fluid | Concentration Range |

| Nitric Oxide (NO) | Blood (estimated free) | < 0.012 nM[8] |

| Nitrite (NO₂⁻) | Human Plasma | 50-300 nM[9] |

| Nitrate (NO₃⁻) | Human Plasma | 20-60 μM[9][10] |

Table 3: cGMP Levels in Endothelial Cells

| Condition | Cell Type | cGMP Concentration |

| Basal | Human Umbilical Vein Endothelial Cells (HUVECs) | ~1.3 pmol/3.5x10⁵ cells[11] |

| Stimulated (Thrombin) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~2.4 pmol/3.5x10⁵ cells[11] |

Table 4: EC₅₀ Values for NO Donors in Vasodilation

| NO Donor | Vascular Bed | EC₅₀ |

| Sodium Nitroprusside (SNP) | Rat Aorta | ~0.0099 μM[12] |

| Isoxsuprine | Rat Aorta | ~0.046 μM[12] |

| Carvedilol | Rat Aorta | ~0.069 μM[12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in nitric oxide signaling research.

Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[13]

Protocol:

-

Sample Preparation:

-

Cell Culture Supernatants: Collect cell culture media. If the media contains phenol red, use a phenol red-free medium for the experiment to avoid interference.

-

Plasma/Serum: Deproteinize samples using a method that does not involve acidification to prevent nitrite loss.[13] Zinc sulfate/NaOH precipitation or ultrafiltration are suitable methods.

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water.

-

Perform serial dilutions to create a standard curve ranging from approximately 1 to 100 µM.

-

-

Griess Reagent Preparation:

-

Griess Reagent consists of two solutions that are typically mixed fresh before use:

-

Solution A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Solution B: N-(1-naphthyl)ethylenediamine (NED) in water (e.g., 0.1% NED).

-

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of each standard and sample to individual wells of a flat-bottom 96-well plate.

-

Add 50 µL of the freshly prepared Griess Reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (reagent only) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

-

Diagram of Griess Assay Workflow

Caption: Workflow for the Griess assay.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity is commonly determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Principle: This assay quantifies the activity of NOS by tracking the formation of [³H]L-citrulline from [³H]L-arginine. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline using a cation-exchange resin.

Protocol:

-

Homogenate Preparation:

-

Homogenize tissue or cells in a buffer containing protease inhibitors and EGTA to chelate calcium (for measuring Ca²⁺-independent iNOS activity).

-

-

Reaction Mixture Preparation (per sample):

-

Prepare a reaction buffer containing NADPH, Ca²⁺/calmodulin (for constitutive NOS), FAD, FMN, and BH4.

-

Add a known amount of [³H]L-arginine to the reaction mixture.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cell or tissue homogenate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

The resin will bind the unreacted [³H]L-arginine.

-

-

Quantification:

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant, containing the [³H]L-citrulline, to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine.

-

Express NOS activity as pmol of L-citrulline formed per minute per milligram of protein.

-

Diagram of NOS Activity Assay Workflow

Caption: Workflow for the radiolabeled L-citrulline NOS activity assay.

Detection of Protein S-Nitrosylation using the Biotin Switch Assay

The biotin switch assay is a widely used method to detect and identify S-nitrosylated proteins.

Principle: This technique involves a three-step chemical process: (1) blocking of free thiol groups with a methylthiolating agent, (2) selective reduction of S-nitrosothiols to free thiols using ascorbate, and (3) labeling of the newly formed free thiols with a biotinylating reagent. The biotinylated proteins can then be detected by western blotting or purified for mass spectrometry analysis.[14][15][16]

Protocol:

-

Protein Extraction and Blocking of Free Thiols:

-

Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM), to block all free cysteine residues.

-

Incubate the lysate to ensure complete blocking.

-

-

Removal of Excess Blocking Reagent:

-

Precipitate the proteins with cold acetone to remove the excess blocking reagent.

-

-

Selective Reduction of S-Nitrosothiols:

-

Resuspend the protein pellet in a buffer containing ascorbate. Ascorbate specifically reduces the S-nitrosothiol bond, regenerating a free thiol group.

-

-

Biotinylation of Newly Formed Thiols:

-

Add a thiol-reactive biotinylating agent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to the sample. This will label the cysteine residues that were previously S-nitrosylated.

-

-

Detection of Biotinylated Proteins:

-

Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody or streptavidin-HRP.

-

Affinity Purification: Use streptavidin-agarose beads to pull down the biotinylated proteins for subsequent identification by mass spectrometry.

-

Diagram of Biotin Switch Assay Workflow

Caption: Workflow for the biotin switch assay.

Measurement of Intracellular cGMP Levels using ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP concentrations.

Principle: This is a competitive immunoassay. cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of cGMP-specific antibody binding sites. The amount of enzyme-labeled cGMP that binds to the antibody is inversely proportional to the concentration of cGMP in the sample.

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Some protocols may recommend an acetylation step to increase the sensitivity of the assay.[17]

-

-

Assay Procedure (using a commercial ELISA kit):

-

Add samples and cGMP standards to the wells of a microplate pre-coated with a cGMP-specific antibody.

-

Add a cGMP-enzyme conjugate (e.g., cGMP-peroxidase) to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme that produces a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Diagram of cGMP ELISA Workflow

Caption: Workflow for a competitive cGMP ELISA.

Conclusion

This technical guide provides a foundational understanding of nitric oxide signaling pathways, encompassing the synthesis of NO, its canonical and non-canonical signaling mechanisms, and key experimental methodologies. The provided quantitative data and detailed protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this dynamic field. A thorough understanding of these core principles is essential for the continued exploration of the multifaceted roles of nitric oxide in health and disease and for the development of novel therapeutic strategies targeting this critical signaling molecule.

References

- 1. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 3. researchgate.net [researchgate.net]

- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 6. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of soluble guanylate cyclase by NO donors--S-nitrosothiols, and dinitrosyl-iron complexes with thiol-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrate and Nitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Plasma nitrate and nitrite are increased by a high nitrate supplement, but not by high nitrate foods in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. caymanchem.com [caymanchem.com]

Nω-Propyl-L-arginine: A Technical Guide for Exploratory Research

For Researchers, Scientists, and Drug Development Professionals